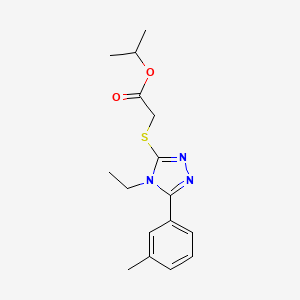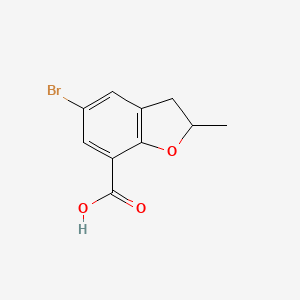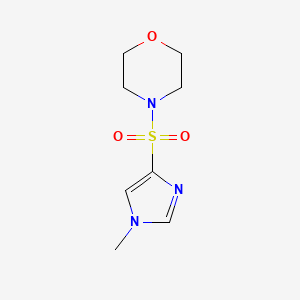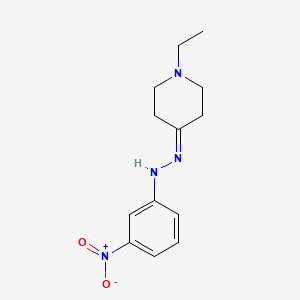
Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Thioester Formation: The final step involves the esterification of the triazole derivative with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
作用機序
The mechanism of action of Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other triazole derivatives:
Similar Compounds: Fluconazole, Itraconazole, Voriconazole.
Uniqueness: Unlike other triazole derivatives, this compound features a unique combination of substituents that may confer distinct biological activities and chemical properties.
特性
分子式 |
C16H21N3O2S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
propan-2-yl 2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H21N3O2S/c1-5-19-15(13-8-6-7-12(4)9-13)17-18-16(19)22-10-14(20)21-11(2)3/h6-9,11H,5,10H2,1-4H3 |
InChIキー |
GJFMXDRYDYUPJG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11770270.png)





![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)

![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)


